molecular formula C9H4ClF3S B13037647 Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-

Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-

Cat. No.: B13037647
M. Wt: 236.64 g/mol
InChI Key: JNQRLUZDVWGFPG-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position on the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are subjected to microwave irradiation in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to benzothiophene derivatives with high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods employed for the industrial-scale production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)benzo[b]thiophene has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The trifluoromethyl group enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and trifluoromethyl groups in 7-chloro-6-(trifluoromethyl)benzo[b]thiophene imparts unique electronic and steric properties, making it a valuable compound for various applications. Its distinct substitution pattern allows for specific interactions in biological systems and enhances its utility in materials science .

Properties

Molecular Formula

C9H4ClF3S

Molecular Weight

236.64 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H4ClF3S/c10-7-6(9(11,12)13)2-1-5-3-4-14-8(5)7/h1-4H

InChI Key

JNQRLUZDVWGFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)Cl)C(F)(F)F

Origin of Product

United States

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